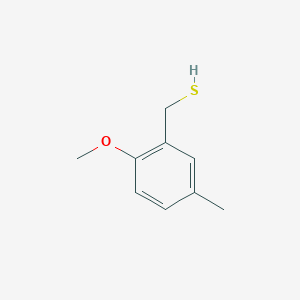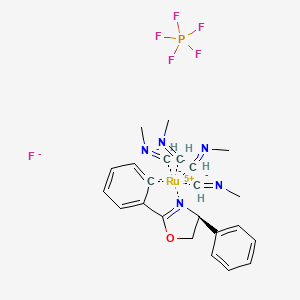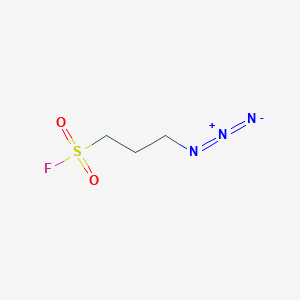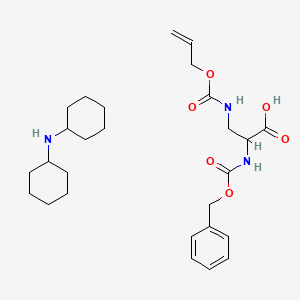
(2-Methoxy-5-methylphenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-甲氧基-5-甲基苯基)甲硫醇是一种有机化合物,其分子式为 C9H12OS。它以苯环上连接的甲氧基 (-OCH3) 和甲基 (-CH3) 以及甲硫醇基 (-CH2SH) 为特征。
准备方法
合成路线和反应条件
(2-甲氧基-5-甲基苯基)甲硫醇的合成通常涉及将甲硫醇基引入预先存在的芳香族化合物中。一种常见的方法是用乙醇等合适的溶剂在氢化钠 (NaHS) 存在下使 2-甲氧基-5-甲基苄基氯反应。该反应在回流条件下进行,以促进氯基团被甲硫醇基取代。
工业生产方法
(2-甲氧基-5-甲基苯基)甲硫醇的工业生产可能涉及类似的合成路线,但规模更大。该工艺通常会针对产率和纯度进行优化,并仔细控制反应条件,如温度、压力和溶剂选择。此外,可能采用蒸馏或重结晶等纯化步骤来获得所需的产物。
化学反应分析
反应类型
(2-甲氧基-5-甲基苯基)甲硫醇可以发生多种化学反应,包括:
氧化: 硫醇基 (-SH) 可以被氧化成磺酸 (-SO3H) 或二硫化物 (-S-S-)。
还原: 该化合物可以被还原成相应的烃类。
取代: 甲氧基 (-OCH3) 和甲基 (-CH3) 可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 可以使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲电芳香取代反应可能涉及溴 (Br2) 或硝酸 (HNO3) 等试剂。
主要生成物
氧化: 生成磺酸或二硫化物。
还原: 生成相应的烃类。
取代: 生成溴化或硝化衍生物。
科学研究应用
(2-甲氧基-5-甲基苯基)甲硫醇在科学研究中有几种应用:
化学: 用作合成更复杂的有机分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,以及作为药物合成的前体。
工业: 用于生产特种化学品,以及作为各种工业过程中的中间体。
作用机制
(2-甲氧基-5-甲基苯基)甲硫醇的作用机制取决于其特定的应用。在生物系统中,它可能与酶或受体相互作用,调节其活性。甲硫醇基可以与蛋白质上的亲核位点形成共价键,可能改变其功能。甲氧基和甲基也可能影响化合物与其分子靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
(2-甲氧基苯基)甲硫醇: 苯环上没有甲基。
(5-甲基苯基)甲硫醇: 苯环上没有甲氧基。
(2-甲氧基-5-甲基苯基)乙硫醇: 含有乙基而不是亚甲基。
独特性
(2-甲氧基-5-甲基苯基)甲硫醇的独特性在于苯环上同时存在甲氧基和甲基,这会影响其化学反应性和相互作用。与类似化合物相比,这些官能团的组合可能会增强其在特定合成和工业应用中的用途。
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
(2-methoxy-5-methylphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-7-3-4-9(10-2)8(5-7)6-11/h3-5,11H,6H2,1-2H3 |
InChI 键 |
QLXRNZYPPVQWAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)


![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)



![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)

![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
